2,6-Dihydroxybenzonitrile
Overview
Description
2,6-Dihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO2. It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. This compound is used in various fields such as pharmaceutical industries, material science, and organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that the compound’s structure and properties may allow it to interact with various biological targets, potentially influencing cellular processes .
Mode of Action
Similar compounds have been shown to interfere with cellular processes such as cellulose synthesis . This suggests that 2,6-Dihydroxybenzonitrile might also interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Given its potential interaction with cellular processes, it’s plausible that it could influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that the compound might have certain bioavailability characteristics that could influence its pharmacokinetic profile.
Result of Action
Based on its potential interactions with cellular processes, it’s plausible that it could lead to various molecular and cellular effects .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 206 °C
Dosage Effects in Animal Models
The effects of 2,6-Dihydroxybenzonitrile vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins This could also include any effects on its localization or accumulation
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles This could include any targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment at temperatures ranging from 35 to 120°C. This process involves dual nucleophilic substitution of chlorine in 2,6-dichlorobenzonitrile with an alkoxylate anion .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often used in nucleophilic aromatic substitution reactions.
Major Products:
Scientific Research Applications
2,6-Dihydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of high-performance materials, including polymers and resins
Comparison with Similar Compounds
2-Hydroxybenzonitrile:
3-Hydroxybenzonitrile: Similar to 2,6-Dihydroxybenzonitrile but with the hydroxyl group in the meta position relative to the nitrile group.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups in the ortho positions relative to the nitrile group. This structural arrangement allows for unique chemical reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
2,6-dihydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQIEHQVSNLTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206453 | |
Record name | 2,6-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-46-2 | |
Record name | 2,6-Dihydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57764-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057764462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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